molecular formula C26H24Cl2FNO4 B11086980 2-Methoxyethyl 4-(2-chloro-6-fluorophenyl)-7-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Methoxyethyl 4-(2-chloro-6-fluorophenyl)-7-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11086980
M. Wt: 504.4 g/mol
InChI Key: ICQVACJKLXLBOP-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-(2-chloro-6-fluorophenyl)-7-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-(2-chloro-6-fluorophenyl)-7-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-6-fluorobenzaldehyde with 2-chlorobenzylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the hexahydroquinoline core. The final step involves esterification with 2-methoxyethanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the hexahydroquinoline ring, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Formation of 2-methoxyethyl 4-(2-chloro-6-fluorophenyl)-7-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid.

    Reduction: Formation of 2-methoxyethyl 4-(2-chloro-6-fluorophenyl)-7-(2-chlorophenyl)-2-methyl-5-hydroxy-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its specific functional groups and structural features.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-(2-chloro-6-fluorophenyl)-7-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyethyl 4-(2-chlorophenyl)-7-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 2-Methoxyethyl 4-(2-fluorophenyl)-7-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

The presence of both chloro and fluoro substituents on the aromatic rings in 2-Methoxyethyl 4-(2-chloro-6-fluorophenyl)-7-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate provides unique electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C26H24Cl2FNO4

Molecular Weight

504.4 g/mol

IUPAC Name

2-methoxyethyl 4-(2-chloro-6-fluorophenyl)-7-(2-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C26H24Cl2FNO4/c1-14-22(26(32)34-11-10-33-2)25(23-18(28)8-5-9-19(23)29)24-20(30-14)12-15(13-21(24)31)16-6-3-4-7-17(16)27/h3-9,15,25,30H,10-13H2,1-2H3

InChI Key

ICQVACJKLXLBOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3Cl)C4=C(C=CC=C4Cl)F)C(=O)OCCOC

Origin of Product

United States

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